molecular formula C10H21N B2978649 (2R)-4-Cyclopentyl-2-methylbutan-1-amine CAS No. 2248186-69-6

(2R)-4-Cyclopentyl-2-methylbutan-1-amine

Katalognummer B2978649
CAS-Nummer: 2248186-69-6
Molekulargewicht: 155.285
InChI-Schlüssel: RXRYSEIZFDGCAW-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-4-Cyclopentyl-2-methylbutan-1-amine, also known as CYT387, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.

Wirkmechanismus

(2R)-4-Cyclopentyl-2-methylbutan-1-amine is a selective inhibitor of JAK1 and JAK2, which are members of the Janus kinase family. JAK1 and JAK2 are involved in the signaling pathways of cytokines and growth factors, which are important for cell growth, differentiation, and survival. The inhibition of JAK1 and JAK2 by this compound leads to the suppression of tumor growth and the improvement of immune function.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to improve the function of immune cells, such as natural killer cells and T cells. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of (2R)-4-Cyclopentyl-2-methylbutan-1-amine is its selectivity for JAK1 and JAK2, which reduces the risk of off-target effects. Another advantage is its potential to improve immune function, which can be beneficial in the treatment of various diseases. However, one of the limitations of this compound is its complex synthesis method, which requires a high level of expertise and equipment. In addition, the long-term safety and efficacy of this compound are still being studied.

Zukünftige Richtungen

There are several future directions for the research on (2R)-4-Cyclopentyl-2-methylbutan-1-amine. One direction is to study its potential therapeutic applications in other diseases, such as autoimmune diseases and infectious diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Furthermore, the long-term safety and efficacy of this compound need to be further studied to determine its potential as a clinical drug.

Synthesemethoden

The synthesis of (2R)-4-Cyclopentyl-2-methylbutan-1-amine involves the reaction of 4-cyclopentyl-2-methylbutan-1-amine with a suitable reagent. The synthetic route for this compound has been reported in a few studies, and the yield and purity of the product have been optimized. The synthesis of this compound is a complex process that requires a high level of expertise and equipment.

Wissenschaftliche Forschungsanwendungen

(2R)-4-Cyclopentyl-2-methylbutan-1-amine has been studied for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms, leukemia, and solid tumors. It has been shown to inhibit the activity of JAK1 and JAK2, which are involved in the signaling pathways of cytokines and growth factors. The inhibition of JAK1 and JAK2 has been linked to the suppression of tumor growth and the improvement of immune function.

Eigenschaften

IUPAC Name

(2R)-4-cyclopentyl-2-methylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-9(8-11)6-7-10-4-2-3-5-10/h9-10H,2-8,11H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRYSEIZFDGCAW-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1CCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1CCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.